Sodium p-tolylsulfamate
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Overview
Description
Sodium p-tolylsulfamate, also known as sodium (4-methylphenyl)sulfamate, is an organic compound with the molecular formula C7H8NO3S.Na. It is a white, water-soluble solid that is commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium p-tolylsulfamate can be synthesized through the neutralization of p-toluenesulfonic acid with sodium hydroxide. The reaction typically involves dissolving p-toluenesulfonic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield this compound as a white solid .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and pH control helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Sodium p-tolylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium p-tolylsulfamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium p-tolylsulfamate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Sodium p-toluenesulfonate: Similar in structure but differs in its reactivity and applications.
Sodium p-toluenesulfinate: Another related compound with different chemical properties and uses.
Uniqueness: Sodium p-tolylsulfamate is unique due to its specific reactivity in nucleophilic substitution reactions and its wide range of applications in various fields. Its ability to form stable sulfonamide and sulfone compounds makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
64808-23-7 |
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Molecular Formula |
C7H8NNaO3S |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
sodium;N-(4-methylphenyl)sulfamate |
InChI |
InChI=1S/C7H9NO3S.Na/c1-6-2-4-7(5-3-6)8-12(9,10)11;/h2-5,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
LZQUMSKRXJPHGD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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